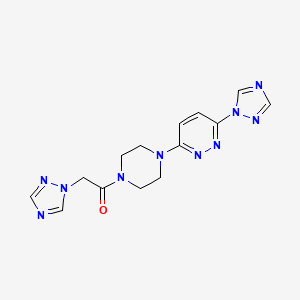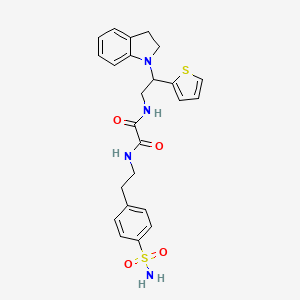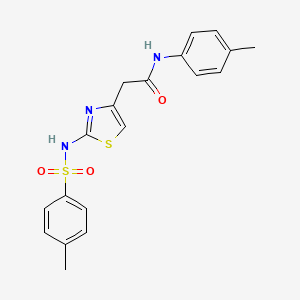
5-bromo-N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . The presence of the bromine and dichlorophenyl groups may enhance the compound’s ability to form these interactions .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of the bromine and dichlorophenyl groups may influence the compound’s bioavailability .
Result of Action
Given the wide range of biological activities associated with similar compounds , it’s likely that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects . .
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, this compound exhibits potent biological activity at low concentrations, making it a promising candidate for drug development. However, this compound also has some limitations for lab experiments. For example, this compound has poor solubility in water, which can limit its use in certain assays. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide. One potential direction is to further investigate its anticancer activity and identify the specific mechanisms by which it inhibits cancer cell growth. Additionally, this compound has shown promising results in animal models of neurodegenerative diseases, and further studies could help to elucidate its potential therapeutic applications in these conditions. Furthermore, this compound has shown antimicrobial activity, and future studies could investigate its potential use as an antibacterial or antifungal agent. Finally, the poor solubility of this compound in water could be addressed by developing new formulations or delivery methods to improve its bioavailability.
Synthesemethoden
The synthesis of 5-bromo-N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves the reaction of 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine with furan-2-carboxylic acid in the presence of bromine. This reaction results in the formation of the desired compound in good yield. The purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been extensively studied for its potential biological activities. This compound has shown promising results in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has shown antimicrobial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
5-bromo-N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrCl2N3O3/c14-10-2-1-9(21-10)11(20)17-13-19-18-12(22-13)6-3-7(15)5-8(16)4-6/h1-5H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQNEXSNGIUEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrCl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2791941.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride](/img/structure/B2791942.png)
![N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}-2-methylpropanamide](/img/structure/B2791943.png)

![3-((4-Ethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2791945.png)



![8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2791957.png)
methanone](/img/structure/B2791958.png)

![6-(mesitylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2791960.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2791962.png)
